1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the tert-butylthio group. One common method involves the reaction of tert-butyl chloride with zinc sulfide to form tert-butylthiol, which is then reacted with a Grignard reagent to produce the desired thiolate . The thiolate is subsequently introduced into the pyridine ring through a nucleophilic substitution reaction. The final step involves the coupling of the substituted pyridine with ethylpiperazine under appropriate conditions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives.
Scientific Research Applications
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity. The ethylpiperazine moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine include:
tert-Butylthiol: A simpler compound with a similar tert-butylthio group but lacking the pyridine and piperazine moieties.
tert-Butylthio-L-cysteine: A derivative of the amino acid cysteine with a tert-butylthio group.
tert-Butylthio-benzene: A compound with a tert-butylthio group attached to a benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H27N3S |
---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-11-13(2)14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
LDHMWFSCQWHXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.